![molecular formula C14H14N2O B7637830 N-(4-methylbenzyl)nicotinamide](/img/structure/B7637830.png)
N-(4-methylbenzyl)nicotinamide
Overview
Description
N-(4-methylbenzyl)nicotinamide (MBN) is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MBN belongs to the class of nicotinamide derivatives and is synthesized through a multistep process.
Scientific Research Applications
Enzyme Activity Studies :
- N-(4-methylbenzyl)nicotinamide (4-MN) has been used as a substrate to study the activity of nicotinamide N-methyltransferase (NNMT) in rat tissues. NNMT's activity was observed in the liver, brain, and spleen using 4-MN as a substrate, suggesting its utility in studying enzymatic functions in these organs (Sano, Endo, & Takitani, 1992).
Metabolic Pathway Regulation :
- NNMT, which interacts with N-(4-methylbenzyl)nicotinamide, plays a role in regulating metabolic pathways in tissues like adipose and liver, as well as in cancer cells. This enzyme is involved in the consumption of methyl donors and generation of active metabolites (Pissios, 2017).
Corrosion Inhibition :
- Derivatives of nicotinamide, including N-(4-(methylthio)benzylidene)nicotinamide, have been explored for their corrosion inhibition effect on mild steel in hydrochloric acid solution. This suggests potential applications in materials science and corrosion protection (Chakravarthy, Mohana, & Pradeep Kumar, 2014).
Adipose Tissue Studies :
- N-(4-methylbenzyl)nicotinamide is relevant in the study of adipose tissue, as NNMT is highly expressed in adipocytes. NNMT in adipose tissue contributes to plasma homocysteine levels, which have implications for cardiovascular health (Riederer et al., 2009).
Drug Design and Disease Therapy :
- Studies on N-(4-methylbenzyl)nicotinamide and related compounds have led to the development of inhibitors for NNMT, which could be potential therapeutic agents for treating metabolic and chronic disease conditions. These inhibitors demonstrate a wide range of activities and shed light on the structure-activity relationships crucial for drug design (Neelakantan et al., 2017).
Pharmacological Interactions :
- The interaction of nicotinamide with other molecules, like parabens, is influenced by N-(4-methylbenzyl)nicotinamide. This interaction affects the solubility, partition, and transdermal permeation of compounds, which is vital in pharmaceutical formulations (Nicoli et al., 2008).
Cancer Research :
- NNMT, which interacts with N-(4-methylbenzyl)nicotinamide, is overexpressed in various cancers and contributes to tumorigenesis by affecting the methylation potential of cells and altering the epigenetic state (Ulanovskaya, Zuhl, & Cravatt, 2013).
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-4-6-12(7-5-11)9-16-14(17)13-3-2-8-15-10-13/h2-8,10H,9H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVYUJOPDJCFJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47195608 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(4-methylphenyl)methyl]pyridine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.